molecular formula C16H22BrNO3 B13560763 Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13560763
M. Wt: 356.25 g/mol
InChI Key: ZKSMNSUDQPFSLB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypiperidine moiety

Preparation Methods

The synthesis of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromobenzaldehyde with piperidine to form an intermediate, which is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    Tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with the bromine atom at a different position on the phenyl ring.

    Tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 4-(3-bromophenyl)-4-methoxypiperidine-1-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-9-7-16(20,8-10-18)12-5-4-6-13(17)11-12/h4-6,11,20H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSMNSUDQPFSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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